molecular formula C8H6F3N3S B6285599 5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine CAS No. 746608-19-5

5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine

Cat. No.: B6285599
CAS No.: 746608-19-5
M. Wt: 233.2
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Description

5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. The presence of a trifluoromethyl group and a methyl group on the thiazole ring makes this compound particularly interesting for various chemical and biological applications. The thiazole ring is known for its aromaticity and reactivity, which contributes to the compound’s versatility in different chemical reactions and its potential in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiazole-5-carboxamides with trifluoroacetic anhydride under heating, which results in the formation of the desired thiazolo[4,5-b]pyridine core . The reaction conditions often require a solvent such as methanol or ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine is unique due to the presence of both a trifluoromethyl group and a methyl group on the thiazole ring. This combination of functional groups enhances its reactivity and potential for various applications in medicinal chemistry and industrial processes.

Properties

CAS No.

746608-19-5

Molecular Formula

C8H6F3N3S

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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